molecular formula C33H52N8O8S2 B1264525 Unii-tmk6ND3qjh CAS No. 1222468-90-7

Unii-tmk6ND3qjh

Cat. No. B1264525
CAS RN: 1222468-90-7
M. Wt: 752.9 g/mol
InChI Key: HBAYEVATSBINBX-UHFFFAOYSA-N
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Description

The compound with the UNII code “TMK6ND3QJH” is known as BERDOXAM . It is a chemical substance that has been recorded in the databases of the National Institutes of Health and the U.S. Department of Health & Human Services .


Molecular Structure Analysis

BERDOXAM has a molecular formula of C33H52N8O8S2 and a molecular weight of 752.95 . It is achiral, meaning it does not have a non-superimposable mirror image. The compound does not have any defined stereocenters or E/Z centers, and it does not exhibit optical activity .

Scientific Research Applications

Cancer Theranostics

Berdoxam is used in the development of theranostic agents for cancer treatment. Theranostics is an emerging field that combines therapeutic and diagnostic capabilities into a single agent. Berdoxam, when conjugated with antibodies, allows for the systematic integration of targeted diagnostics and therapeutics, which is crucial for precision medicine . This approach helps in stratifying patients, assessing treatment response, and improving overall treatment outcomes.

PET Imaging in Oncology

In oncology, Berdoxam is utilized for positron emission tomography (PET) imaging . It is particularly effective when labeled with zirconium-89 (89Zr), a radionuclide with a long half-life suitable for evaluating the in vivo distribution of monoclonal antibodies . This application is significant for monitoring antibody-based cancer therapies, imaging target expression, and detecting tumors.

Immunotherapy Monitoring

Berdoxam plays a role in monitoring the effects of immunotherapies. For instance, it has been used to study the distribution of CD8-expressing cells, such as cytotoxic T cells, in patients with B-cell non-Hodgkin lymphoma undergoing treatment with glofitamab, a bispecific monoclonal antibody . This application is vital for understanding tumor immunobiology and guiding therapy.

Multimodal Imaging

The compound is instrumental in multimodal imaging techniques, which enhance tumor localization. Berdoxam is used to develop agents for real-time non-invasive targeted PET imaging and fluorescence-guided surgery . This dual functionality is particularly beneficial in the surgical management of cancers like colorectal cancer.

Cerenkov Radiation Energy Amplification

A novel application of Berdoxam is in a “missile-detonation” strategy for cancer theranostics, where it acts as a CR energy receiver/missile to target tumors. Subsequently, a low dose of 89Zr-labeled Berdoxam is administered as a CR energy donor/detonator, allowing for visualization and quantification by various imaging techniques .

Linker for Antibody Conjugation

Berdoxam serves as a linker to connect antibodies to materials, which is a fundamental step in creating antibody-drug conjugates for targeted therapy . This application is crucial for the development of personalized medicine approaches.

Radiopharmaceutical Development

In radiopharmaceutical research, Berdoxam is used for chelating radionuclides to antibodies or other targeting molecules. This is essential for the development of new diagnostic and therapeutic radiopharmaceuticals .

Predictive Biomarker Research

Lastly, Berdoxam is involved in research to develop predictive biomarkers for therapy efficacy. It is used in studies to understand the intratumoral presence of immune cells and their changes with treatment, which can serve as important predictive biomarkers for cancer therapy .

properties

IUPAC Name

N-[5-[acetyl(hydroxy)amino]pentyl]-N'-hydroxy-N'-[5-[[4-[hydroxy-[5-[(4-isothiocyanatophenyl)carbamothioylamino]pentyl]amino]-4-oxobutanoyl]amino]pentyl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H52N8O8S2/c1-26(42)39(47)22-8-2-5-19-34-29(43)15-17-31(45)40(48)23-9-3-6-20-35-30(44)16-18-32(46)41(49)24-10-4-7-21-36-33(51)38-28-13-11-27(12-14-28)37-25-50/h11-14,47-49H,2-10,15-24H2,1H3,(H,34,43)(H,35,44)(H2,36,38,51)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAYEVATSBINBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=S)NC1=CC=C(C=C1)N=C=S)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H52N8O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

752.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Berdoxam

CAS RN

1222468-90-7
Record name Berdoxam [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1222468907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BERDOXAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMK6ND3QJH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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